



techniques for nickel carbide thin film deposition

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Compound of Interest		
Compound Name:	Nickel carbide (NiC)	
Cat. No.:	B15176714	Get Quote

An overview of common and advanced techniques for the deposition of nickel carbide (Ni3C) thin films is presented for researchers and scientists. This document provides detailed protocols and application notes for methods including Pulsed Chemical Vapor Deposition (PCVD), Atomic Layer Deposition (ALD), Reactive Sputtering, and Pulsed Laser Deposition (PLD).

Introduction to Nickel Carbide Thin Films

Nickel carbide (Ni3C) thin films are gaining attention for a variety of applications, including as catalysts, in microelectromechanical systems (MEMS), and for creating low-resistivity contacts in integrated circuits.[1][2] The properties of these films are highly dependent on the deposition technique and process parameters, which control film composition, crystallinity, and morphology. Common deposition methods fall into the categories of Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Physical Vapor Deposition (PVD), which includes techniques like sputtering and pulsed laser deposition.[3][4][5]

Pulsed Chemical Vapor Deposition (PCVD)

PCVD is a subtype of CVD that involves the sequential introduction of precursor and reactant gases into the deposition chamber. This cyclic process allows for enhanced control over film growth and composition.[1]

Principle of Operation



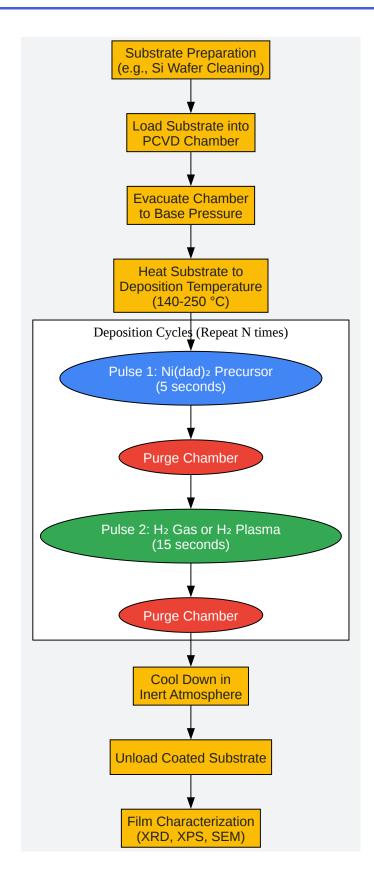




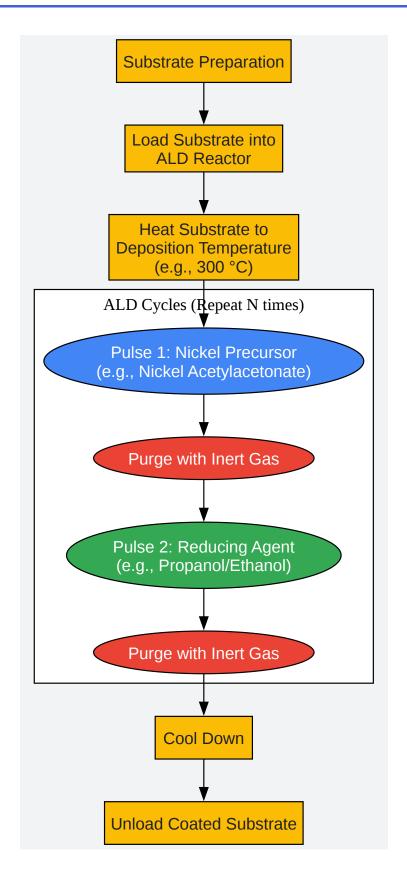
In this PCVD process for nickel and nickel carbide, a nickel-containing organometallic precursor, bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II) or Ni(dad)₂, is pulsed into a reaction chamber.[1] A coreactant, either hydrogen (H₂) gas or H₂ plasma, is introduced in a separate pulse.[1] The thermal energy in the chamber causes the precursor and reactant to decompose and react on the substrate surface, forming the thin film. The choice of coreactant and the substrate temperature are critical in determining whether metallic nickel or nickel carbide is formed.[1]

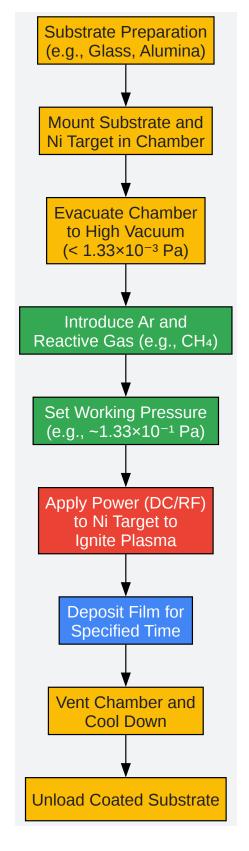
Experimental Workflow: PCVD



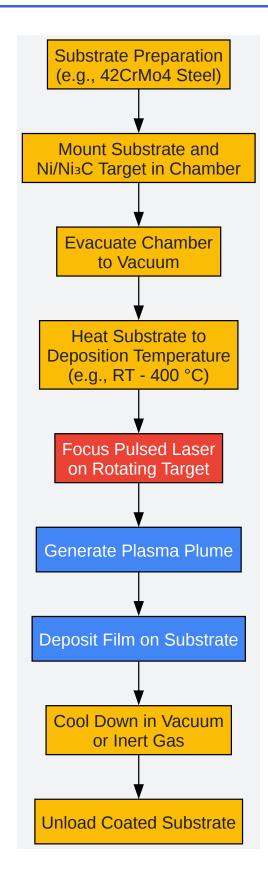












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